molecular formula C21H14F3N3O2S B2696734 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1021116-07-3

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2696734
CAS No.: 1021116-07-3
M. Wt: 429.42
InChI Key: XEIYMFUNCKNXLA-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidinone core fused with a phenyl ring substituted at position 2. The benzamide moiety at position 2 carries a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c1-12-9-18(28)27-17(11-30-20(27)25-12)13-5-4-6-14(10-13)26-19(29)15-7-2-3-8-16(15)21(22,23)24/h2-11H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIYMFUNCKNXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a novel compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The compound's molecular formula is C16H14F3N3OC_{16}H_{14}F_3N_3O with a molecular weight of 351.30 g/mol. The presence of the trifluoromethyl group and the thiazolo-pyrimidine moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC16H14F3N3OC_{16}H_{14}F_3N_3O
Molecular Weight351.30 g/mol
IUPAC NameThis compound

The mechanism of action of this compound is primarily attributed to its role as an antagonist of glutamate receptors. This interaction can significantly influence neurotransmission processes, which are critical for various neurological functions including learning and memory.

Biochemical Pathways

The compound's activity may modulate several biochemical pathways:

  • Glutamatergic Signaling : By inhibiting glutamate receptors, it can alter synaptic plasticity.
  • Cell Proliferation : Potential antiproliferative effects have been noted in various cancer cell lines.
  • Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

Research has demonstrated that compounds within the thiazolopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazolopyrimidine derivatives have also shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes and inhibit vital processes.

Research Findings:
In vitro studies indicated that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and receptor binding.
  • Thiazolo-Pyrimidine Core : Essential for biological interactions.
  • Substituents on Phenyl Ring : Modifications can lead to variations in potency and selectivity against different targets.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant potential as antitumor agents. Studies indicate that N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cell lines, demonstrating varying degrees of antiproliferative activity. The compound's mechanism likely involves interference with cellular pathways that regulate cell cycle and apoptosis, making it a candidate for further development as an anticancer drug .

Antibacterial Properties
The compound has shown promising antibacterial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. Minimum inhibitory concentration (MIC) studies revealed values as low as 0.21 μM, indicating potent antibacterial effects. The structural features of the thiazolo[3,2-a]pyrimidine core facilitate interactions with bacterial targets, potentially disrupting their growth and replication .

Anti-inflammatory Effects
this compound may also play a role in modulating inflammatory responses. Research suggests that compounds within this class can inhibit pathways associated with inflammation, which is crucial for treating conditions like arthritis and cardiovascular diseases .

Case Studies

Recent research highlights several case studies that illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:

  • Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against multiple cancer cell lines. One derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
  • Antibacterial Testing : In vitro assays showed that certain derivatives had MIC values comparable to established antibiotics, indicating their potential as alternative treatments for bacterial infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolo[3,2-a]pyrimidine core contains electrophilic sites, particularly at the sulfur atom in the thiazole ring and the carbonyl group in the pyrimidine moiety. These sites enable nucleophilic substitution under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Thiazole S-alkylationAlkyl halides, K₂CO₃, DMF, 80°CSubstitution at sulfur, forming thioethers
Pyrimidine C-H activationPd(OAc)₂, ligands, aryl halidesCross-coupling at C-5 or C-7 positions

Key Observations :

  • Alkylation at the sulfur atom improves lipophilicity, enhancing membrane permeability in biological systems .

  • Palladium-catalyzed coupling reactions enable functionalization of the pyrimidine ring for structure-activity relationship (SAR) studies .

Amide Bond Formation and Hydrolysis

The benzamide group participates in hydrolysis and coupling reactions, critical for modifying the compound’s pharmacological profile.

Reaction TypeReagents/ConditionsOutcomeReference
Amide hydrolysis6M HCl, reflux, 12hCleavage to 2-(trifluoromethyl)benzoic acid
Amide couplingEDC/HOBt, DMF, RTConjugation with amines or alcohols

Key Observations :

  • Acidic hydrolysis proceeds efficiently but requires extended reaction times.

  • Coupling reactions with primary amines yield derivatives with improved solubility .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions on the benzamide ring.

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°CMeta-substitution on benzamide ring
SulfonationClSO₃H, CH₂Cl₂, RTPara-sulfonation relative to CF₃ group

Key Observations :

  • Nitration occurs exclusively at the meta position due to the electron-withdrawing effect of the CF₃ group .

  • Sulfonation enhances hydrogen-bonding capacity, potentially improving target binding .

Reduction and Oxidation Reactions

The pyrimidine carbonyl group and benzamide moiety are susceptible to redox transformations.

Reaction TypeReagents/ConditionsOutcomeReference
Carbonyl reductionNaBH₄, MeOH, 0°C → RTReduction to secondary alcohol
Oxidation of thiazolemCPBA, CH₂Cl₂, RTSulfur oxidation to sulfoxide

Key Observations :

  • Reduction of the pyrimidine carbonyl group destabilizes the heterocyclic core, limiting utility.

  • Sulfoxide formation moderately enhances water solubility .

Cycloaddition and Ring-Opening Reactions

The thiazolo[3,2-a]pyrimidine system participates in cycloaddition reactions under catalytic conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Diels-Alder reactionMaleic anhydride, toluene, 110°CFormation of bicyclic adducts
Ring-openingNH₂NH₂, EtOH, refluxCleavage to pyrimidine-thiol derivatives

Key Observations :

  • Diels-Alder adducts exhibit increased rigidity, useful in crystallography studies .

  • Hydrazine-induced ring-opening generates intermediates for further derivatization .

Photochemical Reactions

Visible-light-driven reactions enable regioselective modifications of the thiazolo-pyrimidine core.

Reaction TypeReagents/ConditionsOutcomeReference
α-Bromoketone couplingVisible light, CH₃CN, 24hRegioselective C-C bond formation

Key Observations :

  • Photochemical methods minimize byproduct formation compared to thermal approaches .

Comparison with Similar Compounds

Structural Analogues with Thiazolo[3,2-a]pyrimidinone Cores

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Key Differences: Substituents: A 4-methoxyphenyl group replaces the trifluoromethyl-substituted benzamide. Synthesis: Prepared via condensation of ethyl carboxylate intermediates with aniline derivatives, similar to routes described in for thiadiazolo-pyrimidines .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine
  • Key Differences :
    • Substitution Pattern: A 2,4,6-trimethoxybenzylidene group introduces steric bulk and hydrogen-bonding capacity, which may influence crystal packing and solubility .
    • Crystallography: Structural data resolved using SHELX software, highlighting similarities in refinement methods with the target compound .

Heterocyclic Core Variations: Imidazolo and Thiadiazolo Derivatives

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
  • Biological Implications : The fluorine substituent may enhance membrane permeability compared to the trifluoromethyl group in the target compound .
Thiadiazolo[3,2-a]pyrimidine Derivatives ()
  • Synthesis : Similar amine-mediated reactions of ethyl carboxylate precursors, though yields and reaction conditions may differ .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • Target Compound : Likely exhibits intermolecular hydrogen bonds between the amide carbonyl and NH groups, as described in for supramolecular aggregation.
  • Comparison : The 2,4,6-trimethoxybenzylidene derivative () forms additional C–H···O interactions due to methoxy groups, enhancing lattice stability .
Ring Puckering Analysis
  • Thiazolo[3,2-a]pyrimidinone: Puckering coordinates (per ) may differ from thiadiazolo analogs due to sulfur’s larger atomic radius, affecting conformational flexibility .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with substituted benzaldehydes under reflux conditions. For example, a mixture of chloroacetic acid, sodium acetate, and substituted benzaldehyde in glacial acetic acid/acetic anhydride yields thiazolo[3,2-a]pyrimidine derivatives via cyclization (78% yield) . Optimization of reaction time (8–10 hours) and recrystallization (ethyl acetate/ethanol) are critical for purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, deviations in ring puckering (e.g., 0.224 Å for C5 in fused thiazolo-pyrimidine systems) are quantified using SHELXL refinement .
  • NMR spectroscopy: Assigns signals for the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and aromatic protons (δ 7.2–8.3 ppm in 1H^{1}\text{H} NMR) .

Q. How is the purity of the compound validated post-synthesis?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Recrystallization in mixed solvents (e.g., ethyl acetate/ethanol, 3:2 v/v) minimizes impurities, and melting point analysis (e.g., 427–428 K) confirms consistency with literature .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved?

Use Cremer-Pople puckering coordinates to quantify non-planarity in the thiazolo-pyrimidine ring. For example, a flattened boat conformation (deviation of 0.224 Å at C5) may arise from steric hindrance between the trifluoromethyl group and adjacent substituents . SHELXL refinement with anisotropic displacement parameters improves accuracy, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) contributing to lattice stability .

Q. What strategies address contradictions in bioactivity data across structural analogs?

  • Structure-activity relationship (SAR) studies: Compare analogs with varying substituents (e.g., methoxy vs. trifluoromethyl groups) using enzyme inhibition assays. The trifluoromethyl group enhances metabolic stability and binding affinity due to its electron-withdrawing effects .
  • Molecular docking: Map interactions between the benzamide moiety and target proteins (e.g., kinases) using AutoDock Vina, focusing on π-π stacking and hydrogen-bonding patterns .

Q. How do hydrogen-bonding networks influence crystallization outcomes?

Graph set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) identifies bifurcated C–H···O interactions that propagate molecular chains along crystallographic axes. For example, hydrogen bonds between carbonyl oxygens and methoxy protons (2.50–2.65 Å) stabilize the lattice in ethyl 7-methyl-3-oxo-5-phenyl derivatives .

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments and frontier molecular orbitals (HOMO-LUMO gaps).
  • ADMET profiling: Use SwissADME to estimate logP (~3.2), aqueous solubility (LogS ~-4.5), and cytochrome P450 interactions, critical for preclinical evaluation .

Methodological Recommendations

  • Synthesis: Screen alternative catalysts (e.g., K2_2CO3_3 in DMF) to improve yields of benzylidene intermediates .
  • Crystallography: Employ TWINABS for data scaling in cases of twinning or pseudosymmetry .
  • Data Interpretation: Cross-validate SC-XRD results with solid-state NMR to resolve ambiguities in dynamic disorder .

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